2-[3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
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Overview
Description
The compound “2-[3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one” is a highly complex organic molecule It features multiple hydroxyl groups, a furan ring, and a decahydrocyclopenta[a]phenanthrene core, indicating a potentially significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and cyclization reactions. Each step would require specific reagents and conditions, such as:
Protection of Hydroxyl Groups: Using reagents like TBDMS-Cl or acetyl chloride.
Formation of Glycosidic Bonds: Utilizing glycosyl donors and acceptors under acidic or basic conditions.
Cyclization Reactions: Employing catalysts like Lewis acids or bases to facilitate ring closure.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield and purity. This might involve:
Flow Chemistry: Continuous flow reactors to improve reaction efficiency.
Catalysis: Using heterogeneous catalysts to enhance reaction rates and selectivity.
Purification: Techniques like crystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: Lewis acids like BF3, bases like NaOH.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block for synthesizing other complex organic molecules.
Catalysis: Studied for its potential as a catalyst in organic reactions.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.
Signal Transduction: Studied for its role in cellular signaling pathways.
Medicine
Drug Development:
Therapeutic Agents: Explored for its therapeutic effects in treating diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Biotechnology: Applications in biotechnological processes and products.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.
Properties
IUPAC Name |
2-[3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H72O18/c1-19(2)25-14-28(51)47(9,65-25)39-23(49)15-44(6)27-12-10-21-22(46(27,8)29(52)16-45(39,44)7)11-13-30(43(21,4)5)62-40-36(58)37(24(50)18-59-40)63-42-38(34(56)32(54)26(17-48)61-42)64-41-35(57)33(55)31(53)20(3)60-41/h10,14,19-20,22-24,26-27,30-42,48-50,53-58H,11-13,15-18H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDSYFQMQGZVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5C(=CCC6C5(C(=O)CC7(C6(CC(C7C8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H72O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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